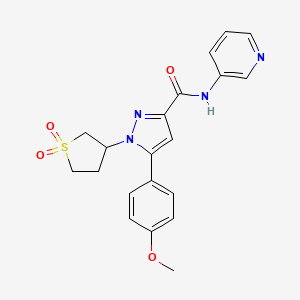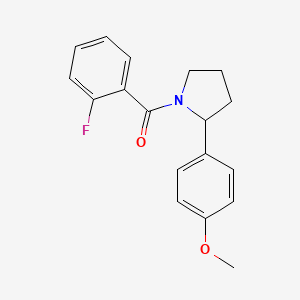
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a complex organic molecule with the following chemical formula:
C18H19NO4S
. - It consists of a pyrazole ring, a pyridine ring, and a thienyl group.
- The compound’s systematic name reflects its structural features: N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxyphenyl)benzamide.
- It may have potential applications in various fields due to its unique structure.
Méthodes De Préparation
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. research laboratories may have developed custom approaches.
- Generally, organic chemists would explore various reactions to synthesize this compound, considering its functional groups and stereochemistry.
Analyse Des Réactions Chimiques
- The compound likely undergoes various reactions, including:
Oxidation: Oxidative processes could modify the thienyl or phenyl groups.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Substitution reactions could occur at the pyrazole or benzamide positions.
- Common reagents and conditions would depend on the specific reaction type, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products would vary based on the reaction conditions and regioselectivity.
Applications De Recherche Scientifique
Chemistry: Researchers might study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal its biological activity.
Medicine: It might serve as a lead compound for drug development, targeting specific pathways.
Industry: Applications could include materials science, catalysis, or specialty chemicals.
Mécanisme D'action
- The compound’s mechanism of action remains speculative without specific data.
- Potential molecular targets could involve enzymes, receptors, or cellular signaling pathways.
- Further research is needed to elucidate its effects.
Comparaison Avec Des Composés Similaires
- Unfortunately, I don’t have a list of similar compounds at the moment. you can explore related structures by searching databases or scientific literature.
Remember that while I’ve provided an overview, detailed experimental data and specific applications would require further investigation
Propriétés
Formule moléculaire |
C20H20N4O4S |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-pyridin-3-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O4S/c1-28-17-6-4-14(5-7-17)19-11-18(20(25)22-15-3-2-9-21-12-15)23-24(19)16-8-10-29(26,27)13-16/h2-7,9,11-12,16H,8,10,13H2,1H3,(H,22,25) |
Clé InChI |
AYYNCNDKOAMJFX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11328306.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11328322.png)
![3-[2-(4-methoxyphenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328324.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11328329.png)
![2-(3,4-dimethoxybenzyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11328351.png)
![1-[7-(4-Fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B11328356.png)

![1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11328369.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chlorobenzamide](/img/structure/B11328378.png)

![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11328386.png)
![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B11328392.png)
![N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328399.png)
![5-bromo-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11328403.png)
